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Introduction
Veverimer (also known as TRC101) is a novel, non-absorbed, orally administered polymer

developed for the treatment of metabolic acidosis, a common complication of chronic kidney

disease (CKD). Metabolic acidosis in CKD is associated with an increased risk of disease

progression, muscle wasting, and bone demineralization. Veverimer was designed to address

this unmet medical need by binding and removing hydrochloric acid (HCl) from the

gastrointestinal (GI) tract, thereby increasing serum bicarbonate levels without introducing

absorbable cations like sodium. This technical guide provides an in-depth timeline of

Veverimer's discovery and development, detailed experimental protocols from key studies, and

a summary of its clinical trial data.

Development and Discovery Timeline
The journey of Veverimer from a preclinical candidate to a late-stage clinical asset has been

marked by significant research and regulatory milestones. Initially developed by Tricida, Inc.,

the asset was later acquired by Renibus Therapeutics.

Key Development Milestones:

August 2013: Tricida, Inc. is founded, with a focus on developing therapeutics for kidney-

related diseases.[1]
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Preclinical Development: In vitro studies demonstrate Veverimer's high binding capacity for

HCl (10.7 ± 0.4 mmol/g) across a range of pH values found in the GI tract (pH 1.5-7).[2][3]

Preclinical studies in an adenine-induced rat model of CKD and metabolic acidosis show a

dose-dependent increase in serum bicarbonate and fecal chloride excretion.[2] Absorption,

distribution, metabolism, and excretion (ADME) studies using 14C-labeled Veverimer in rats

and dogs confirm the polymer is not absorbed and is quantitatively eliminated in the feces.[2]

[3]

Phase 1/2 Clinical Trial (NCT02804246): A two-week study in patients with moderate to

severe CKD and metabolic acidosis demonstrates that Veverimer significantly increases

serum bicarbonate levels by a mean of 3.2 to 3.9 mEq/L compared to placebo.[4][5]

September 26, 2017 - February 9, 2018: Patient randomization for the pivotal Phase 3

TRCA-301 trial (NCT03317444).[6]

March 2019: Positive results from the 12-week, double-blind, placebo-controlled Phase 3

TRCA-301 trial are published in The Lancet.[3]

June 25, 2019: Publication of positive long-term (52-week) data from the TRCA-301E

extension study (NCT03390842) in The Lancet.[3]

September 4, 2019: Tricida announces the submission of a New Drug Application (NDA) to

the U.S. Food and Drug Administration (FDA) for Veverimer.[3]

November 14, 2019: The FDA accepts the NDA for Veverimer for review under the

Accelerated Approval Program.[3]

August 21, 2020: Tricida receives a Complete Response Letter (CRL) from the FDA for the

Veverimer NDA.[7][8][9] The FDA requested additional data on the magnitude and durability

of the treatment effect on serum bicarbonate and its applicability to the U.S. population.[7]

[10]

October 24, 2022: Tricida announces top-line results from the VALOR-CKD Phase 3 trial

(NCT03710291), which did not meet its primary endpoint of slowing CKD progression.[11]

Recent Developments (Renibus Therapeutics): Renibus Therapeutics acquires Veverimer.
[12][13][14][15]
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June 10, 2025: The FDA grants Orphan Drug Designation to Veverimer for the treatment of

anti-glomerular basement membrane (anti-GBM) disease.[2] The designation date is also

cited as March 27, 2025.[1]

Core Mechanism of Action
Veverimer is a non-absorbed, free-amine polymer that functions as a high-capacity, selective

binder of hydrochloric acid in the gastrointestinal tract.[2] Its mechanism does not involve ion

exchange and it does not deliver sodium or other counterions.[2]

Veverimer's Mechanism of Action

Preclinical Research Protocols
In Vitro Hydrochloric Acid Binding Assays
The in vitro binding capacity of Veverimer for hydrochloric acid was assessed to determine its

potential for acid removal in the gastrointestinal tract.

Methodology:

Veverimer polymer was suspended in solutions with varying pH levels, representative of the

human GI tract (pH 1.5 to 7).

A known amount of hydrochloric acid was added to the suspension.

The amount of bound HCl was quantified, likely through titration or measurement of the

remaining free acid in the solution.

Binding specificity was evaluated by testing Veverimer's ability to bind other anions

commonly found in the GI tract, such as phosphate, citrate, and taurocholate.

[2]#### Adenine-Induced Chronic Kidney Disease Animal Model

To evaluate the in vivo efficacy of Veverimer, a rat model of chronic kidney disease and

metabolic acidosis was utilized.

Methodology:
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Induction of CKD: Male rats were administered adenine, either mixed in their feed (e.g.,

0.75% w/w) or via oral gavage, for a specified period (e.g., 28 days). A[2]denine is

metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to

inflammation, fibrosis, and impaired kidney function.

Treatment: Following the induction of CKD, rats were treated with Veverimer administered in

their diet or by gavage at various doses.

Assessments: Key parameters measured included serum creatinine and blood urea nitrogen

(BUN) to assess renal function, serum bicarbonate to evaluate metabolic acidosis, and fecal

chloride excretion to confirm the drug's mechanism of action.

[2]#### Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies were conducted to confirm the non-absorbed nature of Veverimer.

Methodology:

Radiolabeling: Veverimer was synthesized with a carbon-14 (14C) radiolabel.

Administration: 14C-labeled Veverimer was orally administered to rats and dogs. *[2][3]

Sample Collection and Analysis: Blood, urine, and feces were collected over a period of time.

The amount of radioactivity in each sample was quantified using methods such as liquid

scintillation counting or accelerator mass spectrometry to determine the extent of absorption

and routes of excretion.

[2][8][14]### Clinical Trial Protocols and Data

Veverimer has undergone a series of clinical trials to evaluate its safety and efficacy in treating

metabolic acidosis in patients with CKD.

Phase 1/2 Clinical Trial (NCT02804246)
This was a 2-week, randomized, placebo-controlled study.

Experimental Workflow: dot
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Screening
(eGFR 20-<60, HCO₃⁻ 12-20) Randomization 2-Week Treatment

Veverimer or Placebo Primary Endpoint:
Change in Serum HCO₃⁻

Click to download full resolution via product page

Phase 1/2 Clinical Trial Workflow

Key Data:

Parameter Veverimer Group Placebo Group

Mean Change in Serum

Bicarbonate
+3.2 to +3.9 mEq/L No significant change

Data from reference [4]

Phase 3 Clinical Program: TRCA-301 and TRCA-301E
The pivotal Phase 3 program consisted of a 12-week, double-blind, placebo-controlled trial

(TRCA-301, NCT03317444) and a 40-week, blinded extension study (TRCA-301E,

NCT03390842).

Experimental Workflow: dot

Screening
(eGFR 20-40, HCO₃⁻ 12-20) Randomization (4:3) TRCA-301

12-Week Treatment
Veverimer or Placebo TRCA-301E

40-Week Extension

Endpoints:
- Safety

- Change in Serum HCO₃⁻

- Physical Function

Click to download full resolution via product page

Phase 3 (TRCA-301 & TRCA-301E) Workflow

Quantitative Data from TRCA-301 (12 Weeks):
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Parameter Veverimer (n=124) Placebo (n=93) p-value

Primary Endpoint Met

(%)¹
59% 22% <0.0001

Mean Change in

Serum Bicarbonate

(mEq/L)

+4.4 +1.8 <0.001

¹Composite of ≥4 mEq/L increase in serum bicarbonate or achieving normal range (22-29

mEq/L). Data from references [4][6] Quantitative Data from TRCA-301E (52 Weeks Total):

Parameter Veverimer (n=114) Placebo (n=82) p-value

Primary Endpoint Met

(%)¹
63% 38% 0.0015

Serious Adverse

Events (%)
2% 5% -

Renal System

Adverse Events (%)
8% 15% -

¹Composite of ≥4 mEq/L increase in serum bicarbonate or achieving normal range (22-29

mEq/L). Data from reference

Phase 3 Confirmatory Trial: VALOR-CKD
The VALOR-CKD trial (NCT03710291) was a large-scale, randomized, double-blind, placebo-

controlled study designed to evaluate the effect of Veverimer on the progression of CKD.

Experimental Workflow: dot

Screening
(eGFR 20-40, HCO₃⁻ 12-20) Randomization Long-term Treatment

Veverimer or Placebo
Primary Endpoint:

- ESKD
- Sustained ≥40% eGFR decline

- Renal death
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Click to download full resolution via product page

VALOR-CKD Clinical Trial Workflow

Key Data from VALOR-CKD:

Parameter
Veverimer
(n=741)

Placebo
(n=739)

Hazard Ratio
(95% CI)

p-value

Primary Endpoint

Events
149 148 0.99 (0.78, 1.24) 0.898

Mean Serum

Bicarbonate at 3

Months (mEq/L)

22.0 ± 3.0 20.9 ± 3.3 - -

Data from references

Conclusion
Veverimer represents a targeted approach to managing metabolic acidosis in patients with

chronic kidney disease. Its development has been supported by a robust preclinical and clinical

program that has thoroughly characterized its mechanism of action, safety, and efficacy in

correcting serum bicarbonate levels. While the VALOR-CKD trial did not demonstrate a benefit

in slowing CKD progression, the compound's ability to safely correct metabolic acidosis is well-

documented. The recent Orphan Drug Designation for anti-glomerular basement membrane

disease suggests new potential therapeutic avenues for Veverimer, highlighting the ongoing

research into its applications in renal medicine. This guide provides a comprehensive overview

of the key technical aspects of Veverimer's journey, offering valuable insights for the scientific

and drug development community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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